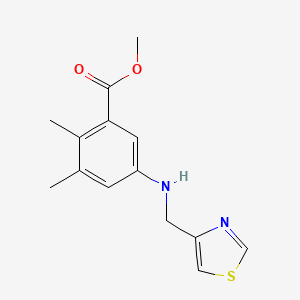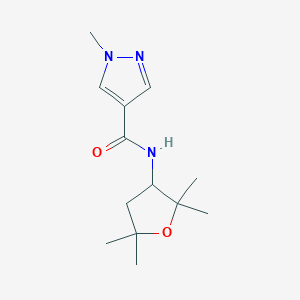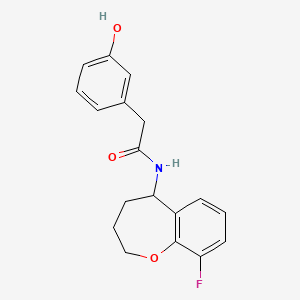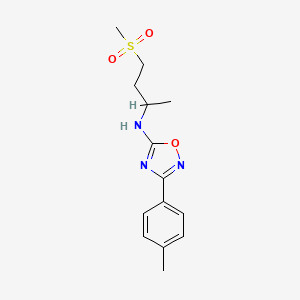![molecular formula C21H20N4O B7642759 1-[6-[[Phenyl(pyridin-2-yl)methyl]amino]pyridin-3-yl]pyrrolidin-2-one](/img/structure/B7642759.png)
1-[6-[[Phenyl(pyridin-2-yl)methyl]amino]pyridin-3-yl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[6-[[Phenyl(pyridin-2-yl)methyl]amino]pyridin-3-yl]pyrrolidin-2-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly known as PPMP and is used in various applications due to its unique properties. PPMP is a pyrrolidinone derivative that is synthesized through a complex process.
Mecanismo De Acción
PPMP inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its target protein, which leads to the inhibition of various cellular processes. PPMP has also been shown to inhibit the growth of bacteria by disrupting their cell membrane.
Biochemical and Physiological Effects
PPMP has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce tumor size in animal models. PPMP has also been shown to inhibit the growth of bacteria and prevent the formation of biofilms. Additionally, PPMP has been shown to reduce inflammation and improve wound healing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPMP has several advantages for lab experiments. It is a potent inhibitor of protein kinases and has been extensively used in the study of cancer and bacterial infections. PPMP is also relatively stable and can be stored for long periods without degradation. However, PPMP has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. Additionally, PPMP can have off-target effects on other kinases, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for the study of PPMP. One direction is the development of more potent and selective inhibitors of protein kinases. Another direction is the study of the role of PPMP in the treatment of bacterial infections. Additionally, the use of PPMP in combination with other drugs for the treatment of cancer and other diseases should be explored.
Métodos De Síntesis
PPMP is synthesized through a complex process that involves several steps. The first step involves the synthesis of 6-bromo-3-pyridylmethylamine, which is then reacted with 3-pyridylboronic acid to form 6-[(3-pyridyl) methylamino]pyridine. The next step involves the reaction of 6-[(3-pyridyl) methylamino]pyridine with 3-bromopyridine-2-carboxaldehyde to form 1-[6-[[3-pyridyl)methyl]amino]pyridin-3-yl]pyrrolidin-2-one. Finally, the compound is reacted with phenylboronic acid to form 1-[6-[[Phenyl(pyridin-2-yl)methyl]amino]pyridin-3-yl]pyrrolidin-2-one.
Aplicaciones Científicas De Investigación
PPMP has been extensively used in scientific research due to its unique properties. It is commonly used in the study of protein kinases and their role in various diseases such as cancer. PPMP has been shown to inhibit the activity of protein kinases, which are responsible for the regulation of various cellular processes. PPMP has also been used in the study of bacterial infections and their treatment.
Propiedades
IUPAC Name |
1-[6-[[phenyl(pyridin-2-yl)methyl]amino]pyridin-3-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c26-20-10-6-14-25(20)17-11-12-19(23-15-17)24-21(16-7-2-1-3-8-16)18-9-4-5-13-22-18/h1-5,7-9,11-13,15,21H,6,10,14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGMSEDQMYBVSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=C(C=C2)NC(C3=CC=CC=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B7642677.png)


![N-[phenyl(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-5-amine](/img/structure/B7642695.png)
![N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-1-phenyl-1-pyridin-4-ylmethanamine](/img/structure/B7642707.png)
![N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-1-phenyl-1-pyridin-2-ylmethanamine](/img/structure/B7642708.png)

![[1-[4-Chloro-2-[(2-methylpyrazol-3-yl)methylamino]phenyl]piperidin-4-yl]methanol](/img/structure/B7642712.png)
![Methyl 2-methyl-5-[[[methyl(2-methylprop-2-enyl)carbamoyl]amino]methyl]furan-3-carboxylate](/img/structure/B7642715.png)

![5-[3-(1,3-Thiazol-2-yl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7642735.png)
![Methyl 5-[(1,3-dimethylpyrazol-4-yl)methylamino]-2-methylbenzoate](/img/structure/B7642743.png)
![Methyl 5-[[5-(hydroxymethyl)furan-2-yl]methylamino]-2-methylbenzoate](/img/structure/B7642748.png)
